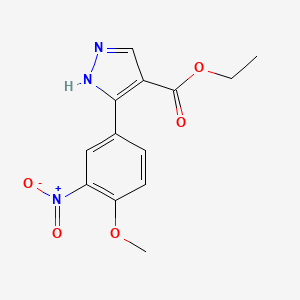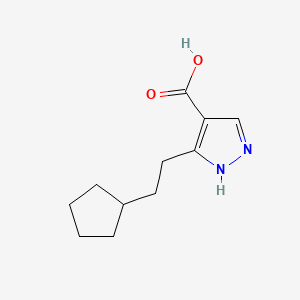
5-(3-Methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid is an organic compound characterized by a pyrazole ring substituted with a carboxylic acid group at the 4-position and a 3-methyl-4-nitrophenyl group at the 5-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, ethyl acetoacetate can react with hydrazine hydrate under reflux conditions to form 3-methyl-1H-pyrazole-4-carboxylate.
Nitration: The methyl group on the phenyl ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 4-position.
Coupling Reaction: The nitrated phenyl group can be coupled with the pyrazole ring through a Suzuki coupling reaction, using a palladium catalyst and a suitable base.
Hydrolysis: The ester group on the pyrazole ring can be hydrolyzed to form the carboxylic acid using aqueous sodium hydroxide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for reagent addition and product isolation.
化学反応の分析
Types of Reactions
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder in acidic conditions.
Substitution: The nitro group can undergo nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Iron powder in hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.
Major Products Formed
Oxidation: 5-(3-Carboxy-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid.
Reduction: 5-(3-Methyl-4-aminophenyl)-1H-pyrazole-4-carboxylic acid.
Substitution: 5-(3-Methyl-4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid.
科学的研究の応用
Chemistry
In organic synthesis, 5-(3-Methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization and modification.
Biology
This compound may serve as a precursor for the synthesis of bioactive molecules. The nitro group can be reduced to an amino group, which can then be used to form various biologically active compounds.
Medicine
Potential applications in medicinal chemistry include the development of anti-inflammatory and anticancer agents. The pyrazole ring is a common pharmacophore in many drugs, and modifications to the phenyl ring can enhance biological activity.
Industry
In materials science, this compound can be used in the synthesis of polymers and other materials with specific properties. Its functional groups allow for cross-linking and other modifications that can enhance material performance.
作用機序
The mechanism of action of 5-(3-Methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting or activating specific biological pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects.
類似化合物との比較
Similar Compounds
5-(3-Methyl-4-aminophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group.
5-(3-Methyl-4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a methoxy group instead of a nitro group.
5-(3-Methyl-4-chlorophenyl)-1H-pyrazole-4-carboxylic acid: Similar structure but with a chloro group instead of a nitro group.
Uniqueness
The presence of the nitro group in 5-(3-Methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid makes it unique compared to its analogs. The nitro group can participate in a variety of chemical reactions, including reduction and substitution, providing a versatile platform for further chemical modifications. This versatility makes it valuable in both synthetic chemistry and potential therapeutic applications.
特性
IUPAC Name |
5-(3-methyl-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O4/c1-6-4-7(2-3-9(6)14(17)18)10-8(11(15)16)5-12-13-10/h2-5H,1H3,(H,12,13)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPULKIBQNEDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=C(C=NN2)C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 5-[(2,4-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B7890832.png)





![5-[(4-Methoxyphenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7890875.png)

![5-[3,5-bis(trifluoromethyl)phenyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7890882.png)

![5-[(2-Nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7890893.png)
![5-[(4-Nitrophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7890899.png)
![5-[(2,6-dichlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B7890903.png)

